![molecular formula C13H18Cl2N2 B1420094 {1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1019342-07-4](/img/structure/B1420094.png)
{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine
説明
Molecular Structure Analysis
The molecular formula of “{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine” is C13H18Cl2N2. The molecular weight is 273.2 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of “{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine” are not fully detailed in the available resources .科学的研究の応用
Dopamine D2 Receptor Ligands
- Research indicates that compounds with structures similar to "{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine" show high affinity for dopamine D2 receptors (D2Rs). These compounds, including various arylcycloalkylamines, are being investigated for their potential to treat disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. The typical pharmacophore for high D2R affinity includes an aromatic moiety, cyclic amine, central linker, and aromatic/heteroaromatic lipophilic fragment. This review highlights the therapeutic potential of D2R modulators and summarizes current knowledge about these diseases, focusing on the dopaminergic pathway underlying these pathologies (Jůza et al., 2022).
Cytochrome P450 Isoforms
- A study on the selectivity of chemical inhibitors of cytochrome P450 (CYP) isoforms, which are essential for drug metabolism, mentions compounds with structures related to "{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine." Understanding the selectivity and potency of these inhibitors is crucial for predicting drug-drug interactions when multiple drugs are coadministered. This knowledge aids in the careful assessment of the contribution of various CYP isoforms to the total metabolism of drugs (Khojasteh et al., 2011).
Ligands for D2-like Receptors
- Arylcycloalkylamines, which include phenyl piperidines and piperazines, have been reviewed for their role in improving the potency and selectivity of binding affinity at D(2)-like receptors. The research explores the contributions of pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to the potency and selectivity of synthesized agents at D(2)-like receptors. This indicates the complexity and specificity required in designing compounds for targeted therapeutic effects on these receptors (Sikazwe et al., 2009).
Environmental Impact of Organochlorine Compounds
- The environmental impact of chlorophenols, including 2,4-dichlorophenol, which is structurally related to "{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine," has been assessed. Chlorophenols exhibit moderate toxic effects to mammalian and aquatic life, with toxicity to fish upon long-term exposure being considerable. The study emphasizes the importance of understanding the persistence and bioaccumulation potential of these compounds, highlighting their strong organoleptic effect (Krijgsheld & Gen, 1986).
特性
IUPAC Name |
[1-[(2,4-dichlorophenyl)methyl]piperidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c14-12-4-3-11(13(15)6-12)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTRABVLSOMQBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=C(C=C2)Cl)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(2,4-Dichlorophenyl)methyl]piperidin-3-yl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




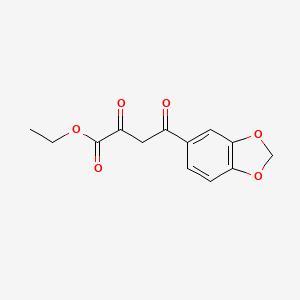
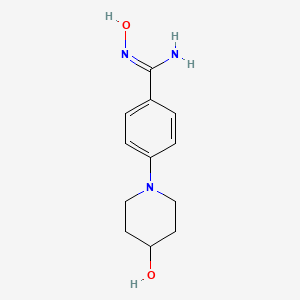
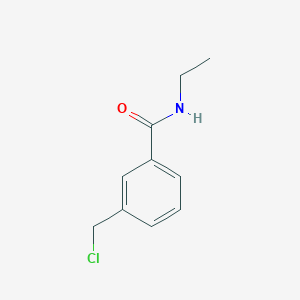

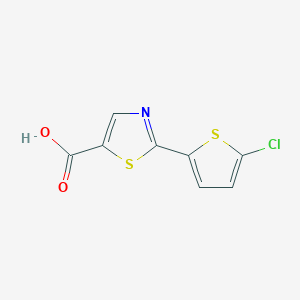
![2-({5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl}formamido)acetic acid](/img/structure/B1420022.png)
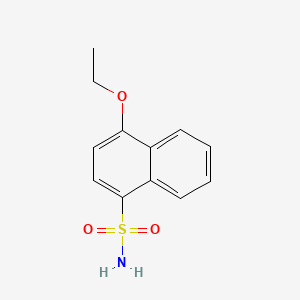


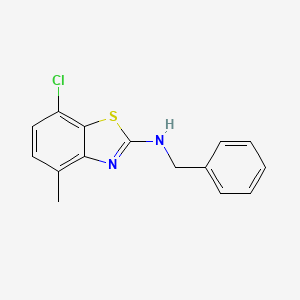


![[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1420034.png)